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Overcoming difficulties in thulium fiber laser lithotripsy procedures.

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Technical Support Center: Thulium Fiber Laser (TFL) Lithotripsy

Welcome to the Technical Support Center for **Thulium** Fiber Laser (TFL) Lithotripsy. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during TFL procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of TFL over the traditional Holmium:YAG (Ho:YAG) laser for lithotripsy?

A1: The **Thulium** Fiber Laser offers several advantages, including a higher water absorption coefficient at its wavelength (~1940 nm), which leads to more efficient energy absorption and stone ablation.[1][2][3][4] This results in finer stone dusting, reduced retropulsion (the stone moving away from the laser fiber), and potentially faster procedure times.[2][4][5] TFLs can also operate at a wider range of settings, including very high frequencies and low pulse energies, offering greater flexibility for different stone types and clinical scenarios.[1][6] Additionally, TFL systems are often more compact and have a higher wall-plug efficiency.[2]

Q2: What is the primary mechanism of stone ablation with TFL?



A2: TFL primarily relies on a photothermal mechanism for stone ablation.[7] The laser energy is highly absorbed by water within the stone's pores and on its surface.[4][7] This rapid heating leads to water vaporization, generating pressure and causing "micro-explosions" that break the stone into fine dust-like particles.[7] Thermo-elastic stress also contributes to the fragmentation process.[7]

Q3: What are the general recommendations for laser settings based on stone composition?

A3: Optimal settings can vary based on the specific stone composition. For many common stone types, a strategy of using higher pulse energy and lower frequency has been shown to be more efficient than low energy, high frequency settings.[1][6][8][9] Short pulse widths are also generally recommended to minimize charring and improve ablation.[10] For detailed starting parameters, refer to the tables in the Troubleshooting Guide section.

Q4: How can thermal damage to surrounding tissue be minimized during TFL procedures?

A4: Thermal safety is a critical consideration. The risk of thermal injury increases with higher laser power.[1][8][9] To mitigate this, it is crucial to use adequate irrigation to dissipate heat.[4] [11] Studies suggest that at lower power settings (e.g., 10W), the thermal dose often remains below the injury threshold.[1][6][8][9] When using higher power, increasing the irrigation flow rate is essential.[11] Low-frequency settings tend to generate less heat compared to high-frequency settings at the same power level.[2]

Q5: What factors influence the degradation of the laser fiber tip?

A5: Distal fiber tip damage can occur during stone fragmentation.[12] Higher laser power and direct contact with the stone, especially with harder stone compositions, can accelerate fiber tip degradation.[12] Excessive pressure or contact on the stone can also lead to charring and pitting of the fiber tip.[2] Using appropriate laser settings and maintaining a slight distance between the fiber and the stone when possible can help prolong fiber life.

Troubleshooting Guides Issue 1: Inefficient Stone Ablation or "Stalling"

Q: My TFL laser doesn't seem to be breaking the stone effectively. What should I do?



A: Inefficient stone ablation can be due to several factors. Here's a step-by-step troubleshooting approach:

- Verify Fiber Integrity: Check the distal tip of the laser fiber for any signs of damage, pitting, or charring.[2] A damaged fiber tip will not deliver energy effectively. If damaged, consider cleaving the fiber or replacing it.
- Optimize Laser Settings: The chosen laser settings may not be optimal for the specific stone type.
 - For hard stones (e.g., Calcium Oxalate Monohydrate): Consider increasing the pulse energy and decreasing the frequency.[1][8][9][10] A setting of 0.8 J / 12 Hz has been shown to be highly effective for COM stones.[1][6][8][9]
 - For softer stones (e.g., Uric Acid): A lower pulse energy and higher frequency might be more effective for dusting.[10]
 - Refer to Table 1 for recommended starting settings for various stone compositions.
- Adjust Technique: Ensure you are not applying excessive pressure on the stone, which can cause charring and hinder ablation.[2] Try a "painting" or "dusting" motion across the stone surface.
- Check for Charring: If you observe black char formation on the stone, it indicates excessive heat without effective ablation.[2] This can be caused by settings with very high frequency and low pulse energy, or excessive pressure.[2] Reduce the power or switch to a higher pulse energy/lower frequency setting to mitigate this.

Issue 2: Excessive Stone Retropulsion

Q: Even with a TFL, I'm experiencing significant stone movement. How can I minimize this?

A: While TFL generally causes less retropulsion than Ho:YAG lasers, it can still occur, especially at higher pulse energies.[5]

• Lower Pulse Energy: The primary driver of retropulsion is high pulse energy.[5] If you are using a high energy setting for fragmentation and experiencing too much movement, try



decreasing the pulse energy.

- Increase Frequency (at lower energy): If you lower the pulse energy, you can increase the frequency to maintain a reasonable ablation rate for dusting, which inherently causes less retropulsion.
- Utilize "Pop-dusting" or "Chipping": Instead of continuous firing, use short bursts of laser energy to break off small pieces without pushing the entire stone.
- Stabilize the Stone: If possible, use a stone basket or other ancillary device to stabilize the stone during laser application.[13]

Issue 3: Poor Visibility During the Procedure

Q: The surgical field is becoming cloudy, making it difficult to see the stone. What could be the cause and solution?

A: Poor visibility is often due to the fine dust created during ablation and insufficient irrigation.

- Increase Irrigation Flow: This is the most critical step to clear the field of view.[4][11] Ensure your irrigation pump is functioning correctly and the flow rate is adequate.
- Use a Ureteral Access Sheath: An access sheath can improve irrigation outflow, leading to a clearer visual field.
- Pause and Aspirate: If the field becomes too cloudy, pause the laser application and allow the irrigation to clear the dust. Gentle aspiration may also be helpful.
- Adjust Laser Settings: Very high-frequency "dusting" settings can sometimes create a dense cloud of fine particles. A slightly lower frequency might produce slightly larger (but still passable) fragments that are easier to manage with irrigation.

Data Presentation

Table 1: Recommended TFL Settings for Different Stone Compositions



Stone Type	Pulse Energy (J)	Frequency (Hz)	Power (W)	Pulse Width	Citation(s)
Calcium Oxalate Monohydrate (COM)	0.4 - 0.8	12 - 40	10 - 16	Short	[1][10]
Calcium Oxalate Dihydrate	0.2	100	20	Short	[10]
Uric Acid	0.3	60	18	Short	[10]
Cystine	0.2	100	20	Short	[10]
Struvite	0.2	100	20	Short	[10]
Brushite	0.5	30	15	Short	[10]

Table 2: Comparison of TFL Treatment Outcomes with Different Settings for COM Stones

Parameter	High Energy / Low Frequency (0.8 J / 12 Hz)	Low Energy / High Frequency (0.2 J / 50 Hz)	Citation(s)
Treatment Efficiency	Two-fold increase	Baseline	[1][8][9]
Energy Expenditure per Ablated Mass	39% reduction	Baseline	[1][8][9]
Residual Fragments (>0.25 mm)	35% reduction	Baseline	[1][8][9]
Total Procedure Time	36% reduction	Baseline	[1][8][9]
Thermal Injury Risk (at 10W)	Below injury threshold	Below injury threshold	[1][8][9]

Experimental Protocols



Protocol 1: In-Vitro Assessment of TFL Ablation Efficiency

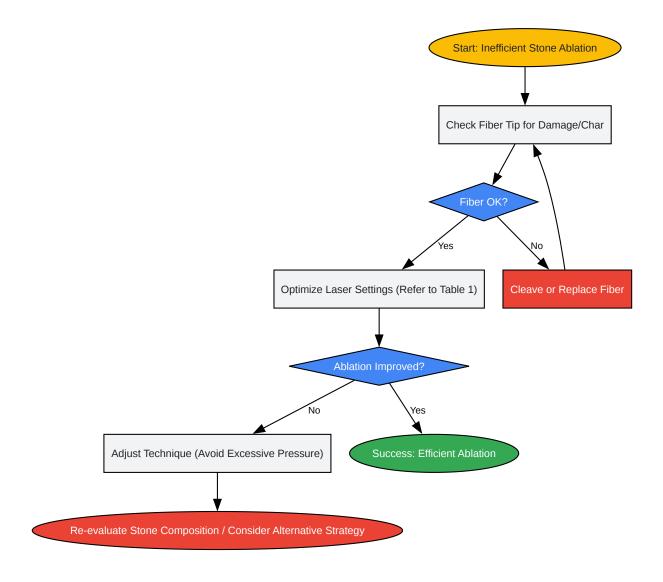
- Stone Preparation: Obtain human stones of known composition (e.g., COM, Uric Acid).
 Measure the initial weight of each stone fragment.
- Experimental Setup: Place a single stone fragment in a water-filled container. Secure a TFL fiber (e.g., 200 μm core) in a holder to maintain a fixed distance from the stone surface.
- Laser Application: Apply the laser at a specific setting (Pulse Energy, Frequency, Power) for a predetermined duration (e.g., 60 seconds).
- Data Collection: After laser application, dry the stone fragment and measure its final weight. The difference between the initial and final weight represents the ablated mass.
- Calculation: Calculate the ablation rate (mg/min). Repeat the experiment for different laser settings and stone types to compare efficiencies.

Protocol 2: Monitoring Thermal Effects during TFL Lithotripsy

- Model Setup: Utilize an in-vitro kidney model or a similar setup with embedded thermocouples near the target area to simulate tissue proximity.[1][8][9]
- Irrigation: Establish a constant flow of irrigation fluid (e.g., saline at room temperature) at a clinically relevant rate (e.g., 40 ml/min).[1]
- Laser Procedure: Perform the lithotripsy procedure on a stone phantom or human stone within the model.
- Temperature Recording: Continuously record the temperature from the thermocouples throughout the laser application.
- Analysis: Analyze the temperature profiles to determine the maximum temperature reached and the duration of elevated temperatures. This data can be used to assess the risk of thermal injury for different laser settings and irrigation rates.[1]



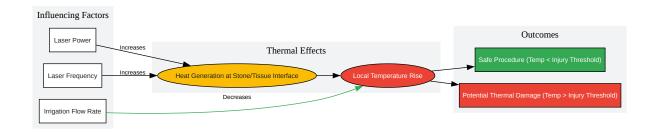
Visualizations



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Caption: Troubleshooting workflow for inefficient stone ablation.





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Caption: Factors influencing thermal safety during TFL lithotripsy.

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